![molecular formula C16H17NO5S B309157 Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309157.png)
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases. This compound has been extensively studied in the field of cancer research, where it has been shown to have promising anti-tumor effects. In addition, EHT 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Wirkmechanismus
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 acts as an inhibitor of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs are proteins that regulate the activity of Rho GTPases, which are important signaling molecules involved in a variety of cellular processes, including cell migration and proliferation. By inhibiting RhoGEFs, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 is able to disrupt the activity of Rho GTPases, which can lead to the inhibition of cancer cell growth and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to inhibit cell migration, invasion, and proliferation. In addition, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammatory cells, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in lab experiments is its specificity for RhoGEFs. This allows for targeted inhibition of Rho GTPases, which can lead to more specific and effective results. However, one limitation of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 is its potential toxicity. Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864. One area of interest is the development of more potent and selective inhibitors of RhoGEFs. This could lead to more effective treatments for cancer and inflammatory diseases. In addition, further research is needed to determine the optimal dosing and administration of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 for therapeutic use. Finally, there is potential for the use of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ethyl alcohol in the presence of a base to form the final product, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been extensively studied for its potential use in cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
Eigenschaften
Produktname |
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate |
|---|---|
Molekularformel |
C16H17NO5S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-5-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(19)13-10-12(8-9-14(13)18)17-23(20,21)15-7-5-4-6-11(15)2/h4-10,17-18H,3H2,1-2H3 |
InChI-Schlüssel |
QGCTVRYSBWWPIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



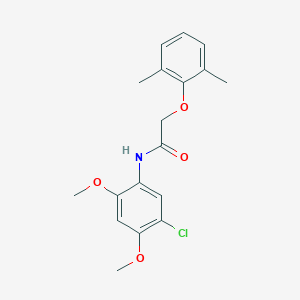
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)
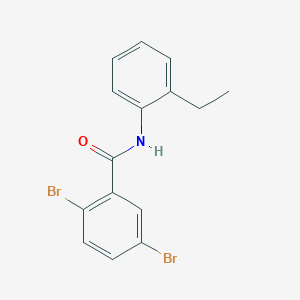
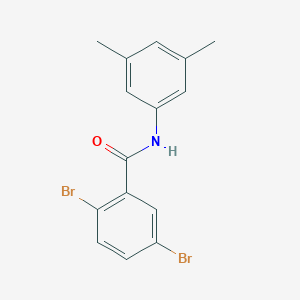
![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)

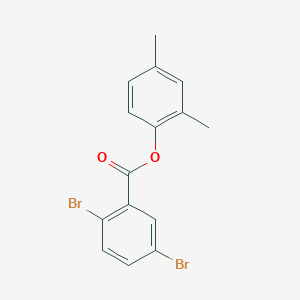

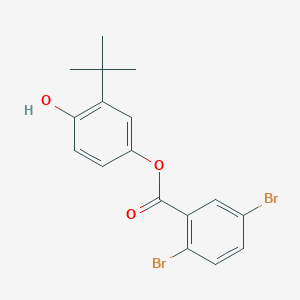
![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
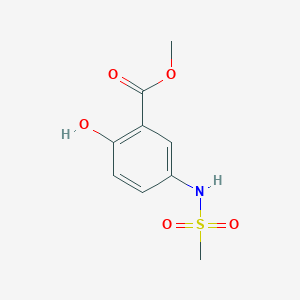
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)